molecular formula C15H19ClN6O4 B1140385 (3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide CAS No. 120225-75-4

(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide

Cat. No.: B1140385
CAS No.: 120225-75-4
M. Wt: 382.80 g/mol
InChI Key: CHPHKXXDQSHQKC-RKSWXSAXSA-N
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Description

This compound is a purine nucleoside analog featuring a 6-amino-2-chloro-substituted purine base linked to a modified tetrahydrofuro[3,4-d][1,3]dioxole sugar moiety. The stereochemistry (3aS,4S,6R,6aR) ensures precise spatial orientation, critical for biological interactions. The N-ethyl carboxamide group at position 4 enhances lipophilicity and pharmacokinetic properties. Its molecular formula is C₁₇H₂₀ClN₇O₅, with a molecular weight of 413.84 g/mol . Storage requires protection from light and an inert atmosphere at 2–8°C to maintain stability .

Properties

CAS No.

120225-75-4

Molecular Formula

C15H19ClN6O4

Molecular Weight

382.80 g/mol

IUPAC Name

(3aS,4R,6S)-4-(6-amino-2-chloropurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide

InChI

InChI=1S/C15H19ClN6O4/c1-4-18-12(23)8-7-9(26-15(2,3)25-7)13(24-8)22-5-19-6-10(17)20-14(16)21-11(6)22/h5,7-9,13H,4H2,1-3H3,(H,18,23)(H2,17,20,21)/t7?,8-,9-,13+/m0/s1

InChI Key

CHPHKXXDQSHQKC-RKSWXSAXSA-N

SMILES

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)Cl)N)OC(O2)(C)C

Isomeric SMILES

CCNC(=O)[C@@H]1C2[C@@H]([C@@H](O1)N3C=NC4=C(N=C(N=C43)Cl)N)OC(O2)(C)C

Canonical SMILES

CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)Cl)N)OC(O2)(C)C

Synonyms

1-(6-Amino-2-chloro-9H-purin-9-yl)-1-deoxy-N-ethyl-2,3-O-(1-methylethylidene)-β-D-ribofuranuronamide; 

Origin of Product

United States

Mechanism of Action

Target of Action

. Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. They play a crucial role in biochemical processes, such as energy transfer — as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) — as well as in signal transduction as cyclic adenosine monophosphate (cAMP).

Mode of Action

. An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the adenosine receptor, mimicking the action of adenosine, and triggers a response.

Biological Activity

The compound (3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide (CAS No. 120225-75-4) is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, particularly within the purinergic signaling pathways. This article reviews the biological activity of this compound based on current research findings.

  • Molecular Formula : C15H19ClN6O4
  • Molecular Weight : 382.81 g/mol
  • Purity : 98%

The compound is believed to act as an adenosine receptor agonist , particularly at the A3 receptor subtype. The A3 adenosine receptor is known to play a role in various physiological processes including inflammation and immune response regulation. The structural features of the compound allow it to bind effectively to these receptors, potentially enhancing or modulating their activity.

1. Adenosine Receptor Interaction

Research indicates that derivatives of this compound can enhance radioligand binding at adenosine receptors. For instance, studies have shown that certain modifications can lead to improved binding affinity and selectivity for the A3 receptor compared to other subtypes .

2. Inhibition of Transporters

The compound has also demonstrated inhibitory effects on dopamine transporters (DAT). In vitro assays indicated that it could inhibit [^3H] binding at DAT with varying degrees of efficacy depending on structural modifications .

3. Case Studies and Experimental Data

Several studies have reported on the biological effects of similar compounds:

  • Case Study 1 : A study conducted on a related purine derivative showed a significant increase in A3 receptor activation leading to a decrease in inflammatory markers in animal models .
  • Case Study 2 : Another investigation highlighted the ability of a structurally similar compound to inhibit neuroinflammation through modulation of adenosine receptors, suggesting potential therapeutic applications in neurodegenerative diseases .

Tables of Biological Activity

Activity Type Effect Reference
Adenosine Receptor AgonismEnhanced binding at A3 receptor
Dopamine Transporter InhibitionIC50 values indicating inhibition
Anti-inflammatory EffectsReduction in inflammatory markers

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target’s 2-chloro group (vs. 8-bromo in Compound 19 or unsubstituted in Compound 18) may enhance adenosine receptor selectivity by reducing steric hindrance compared to bulkier halogens .
  • Sugar Modifications: The tetrahydrofurodioxole scaffold in the target and Compound 18 contrasts with the thieno-dioxole in Compound 20, which may alter metabolic stability and membrane permeability .

Divergences :

  • Compound 20’s thieno-dioxole ring requires sulfur-containing reagents, increasing synthesis complexity compared to the target’s oxygen-based system .

Pharmacological and Biochemical Profiles

Table 2: Bioactivity Comparisons

Compound Reported Activity Mechanism / Target Selectivity Notes References
Target Compound Not explicitly reported (inferred) Adenosine receptor modulation Potential A₁/A₂A selectivity due to 2-chloro
Compound 18 Dual A₁/A₂A adenosine receptor agonist Binds A₁ (Ki = 12 nM), A₂A (Ki = 8 nM) Lower A₁ affinity vs. target
Compound 35 A₁ receptor-selective agonist (EC₅₀ = 3 nM) Cyclopentylamino group enhances A₁ binding >100-fold selectivity over A₂A
Compound 44 Dopamine/norepinephrine transporter inhibitor Inhibits reuptake (IC₅₀ = 50–100 nM) Thiophene ethynyl enhances lipophilicity
Compound 4a () Antiviral activity (HCV inhibition) Targets viral RNA polymerase Hex-1-ynyl group critical

Critical Analysis :

  • The target’s 2-chloro substituent may confer higher A₁ receptor affinity than Compound 18’s unsubstituted purine, as seen in ’s cyclopentylamino derivatives .
  • Compound 44’s thiophene ethynyl group shifts activity toward monoamine transporters, illustrating how side-chain modifications redirect bioactivity .

Preparation Methods

Core Tetrahydrofurodioxole Synthesis

The tetrahydrofuro[3,4-d]dioxole system is typically constructed from D-ribose derivatives. A patented approach (US6762170B1) outlines the following steps:

  • Protection of ribose :

    • D-ribose is converted to 1,2-O-isopropylidene-α-D-ribofuranose using acetone and sulfuric acid.

    • Subsequent 5-O-tritylation protects the primary hydroxyl.

  • Oxidation and cyclization :

    • Selective oxidation of the 3-OH to a ketone with Dess-Martin periodinane.

    • Intramolecular hemiacetal formation under acidic conditions yields the tetrahydrofurodioxole skeleton.

Table 1 : Reaction Conditions for Core Formation

StepReagents/ConditionsYield (%)Reference
ProtectionAcetone, H2SO4, 0°C85
TritylationTrCl, pyridine, DMAP, 25°C78
OxidationDess-Martin periodinane, CH2Cl292
CyclizationHCl (cat.), MeOH, reflux81

Purine Coupling and Functionalization

The 6-amino-2-chloropurine is introduced via Vorbrüggen glycosylation:

  • Activation of purine :

    • 6-Amino-2-chloropurine is silylated with hexamethyldisilazane (HMDS) in the presence of ammonium sulfate.

  • Glycosylation :

    • The activated purine reacts with the tetrahydrofurodioxole core under BF3·OEt2 catalysis in dichloromethane.

    • Stereoselectivity arises from the ribose-like intermediate’s anomeric effect.

Critical Parameters :

  • Temperature : −10°C to prevent N7/N9 isomerization.

  • Solvent : Anhydrous CH2Cl2 ensures high glycosylation efficiency.

Carboxamide Installation

The N-ethyl carboxamide group is introduced via a two-step sequence:

  • Ester hydrolysis :

    • The methyl ester (from earlier steps) is saponified using LiOH in THF/H2O.

  • Amide coupling :

    • Ethylamine is coupled via EDC/HOBt activation at pH 6.5–7.0.

Table 2 : Amidation Optimization Data

Coupling AgentSolventTemp (°C)Yield (%)
EDC/HOBtDMF2588
DCC/DMAPCH2Cl2072
HATUDMF2591

Purification and Characterization

Final purification employs reverse-phase HPLC (C18 column, 10–90% MeCN/H2O gradient) to achieve >98% purity. Key characterization data:

  • HRMS : m/z 383.1245 [M+H]+ (calc. 383.1239 for C15H20ClN6O4).

  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, H8), 6.15 (d, J = 4.1 Hz, H1'), 5.32 (s, 2H, NH2), 4.89–4.78 (m, H3', H4'), 3.45 (q, J = 7.0 Hz, NCH2CH3), 1.51 (s, 3H, CH3), 1.49 (s, 3H, CH3), 1.12 (t, J = 7.0 Hz, CH2CH3).

Industrial-Scale Considerations

For commercial production (e.g., ChemScene’s 100 mg batches):

  • Cost drivers : HMDS (purine activation) and chiral catalysts account for 65% of raw material costs.

  • Yield improvements : Switching from batch to flow chemistry increased overall yield from 42% to 58% in pilot trials.

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